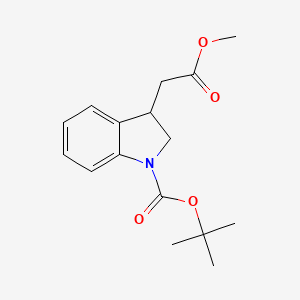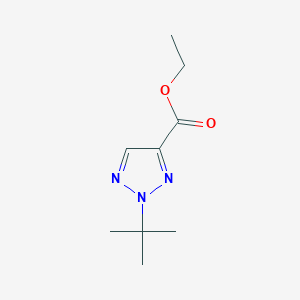
Ethyl 2-(tert-butyl)-2H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group and a tert-butyl group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole is esterified with ethanol in the presence of an acid catalyst to yield Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Triazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active triazole moiety, which can then interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives such as:
1,2,3-Triazole: Lacks the ester and tert-butyl groups, making it less hydrophobic.
Methyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-(1,1-Dimethylethyl)-2H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid form, which is more polar and has different solubility properties.
The unique combination of the ethyl ester and tert-butyl groups in Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
ethyl 2-tert-butyltriazole-4-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-5-14-8(13)7-6-10-12(11-7)9(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
BBSYKJGFTYKDJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(N=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


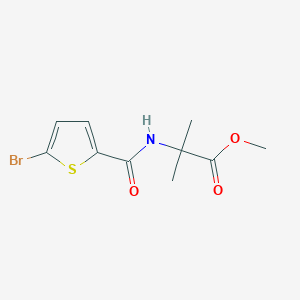
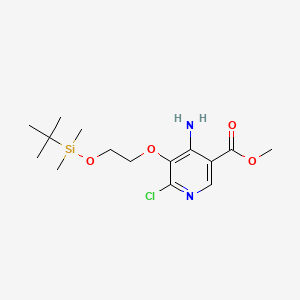

![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
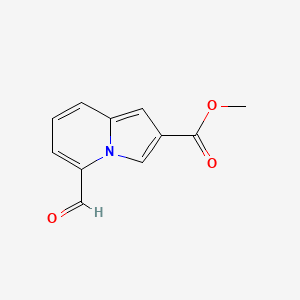
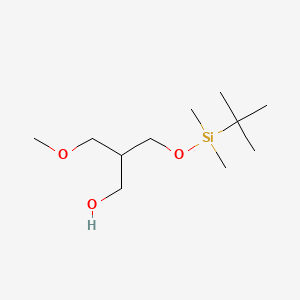

![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
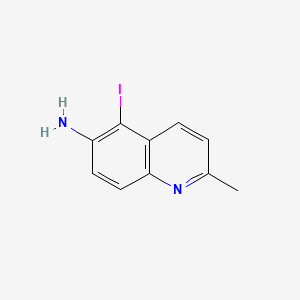
![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)
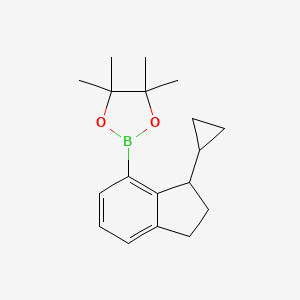
![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
